molecular formula C25H23N3O4S B382528 3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide CAS No. 374693-53-5

3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide

Cat. No.: B382528
CAS No.: 374693-53-5
M. Wt: 461.5g/mol
InChI Key: SOWHMQBSEQJIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with methoxy groups and a cyclopenta-thieno-pyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzamide core: This can be achieved by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the cyclopenta-thieno-pyrimidine moiety: This involves the cyclization of a suitable precursor, such as a thieno-pyrimidine derivative, with a cyclopentane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It may have therapeutic potential in the treatment of diseases such as cancer or neurological disorders.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but a different core structure.

    Benzamide, 3,4-dimethoxy-N-methyl-: A simpler benzamide derivative with methoxy groups.

Uniqueness

3,4-Dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

374693-53-5

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5g/mol

IUPAC Name

3,4-dimethoxy-N-[4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]phenyl]benzamide

InChI

InChI=1S/C25H23N3O4S/c1-14-26-24(22-18-5-4-6-21(18)33-25(22)27-14)32-17-10-8-16(9-11-17)28-23(29)15-7-12-19(30-2)20(13-15)31-3/h7-13H,4-6H2,1-3H3,(H,28,29)

InChI Key

SOWHMQBSEQJIIA-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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